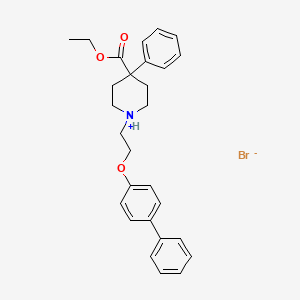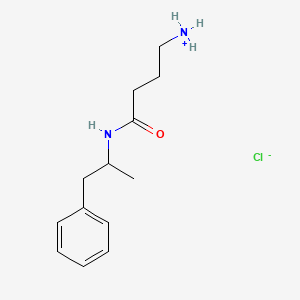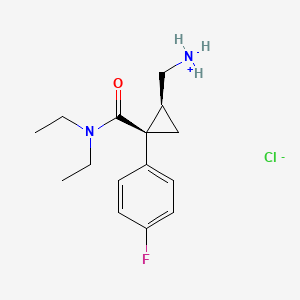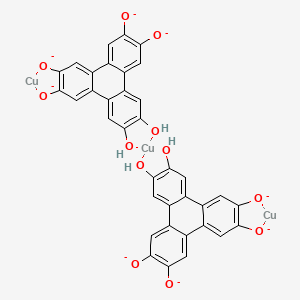
copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate is a complex organic compound that belongs to the family of triphenylene derivatives This compound is characterized by its unique structure, which includes multiple hydroxyl groups attached to a triphenylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate typically involves the reaction of catechol derivatives with copper salts. One common method involves the anodic treatment of catechol ketals followed by acidic hydrolysis. The electrolysis is conducted in propylene carbonate, which avoids the use of toxic and expensive solvents like acetonitrile . Another method uses ultrasonic treatment of catechol with ferric chloride hexahydrate, followed by washing with dilute hydrochloric acid and water, and extraction with heated cyclopentanone .
Industrial Production Methods
Industrial production of this compound may involve large-scale electroorganic synthesis, which is more sustainable and efficient compared to traditional chemical methods. The use of electrochemical cells and specific electrolytes like tetrabutylammonium tetrafluoroborate in acetonitrile can yield high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted triphenylene derivatives, quinones, and reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate involves its ability to coordinate with metal ions and participate in redox reactions. The compound can form stable complexes with metal ions, which can then undergo various redox processes. These interactions are crucial for its applications in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: A similar compound without the copper ion, used in the synthesis of MOFs and other materials.
2,3,6,7,10,11-Hexaaminotriphenylene: Another derivative used in the synthesis of conductive MOFs.
Uniqueness
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate is unique due to the presence of copper, which enhances its redox properties and coordination abilities. This makes it particularly valuable in applications requiring stable metal-organic complexes and efficient redox catalysts.
Eigenschaften
Molekularformel |
C36H16Cu3O12-8 |
|---|---|
Molekulargewicht |
831.1 g/mol |
IUPAC-Name |
copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate |
InChI |
InChI=1S/2C18H12O6.3Cu/c2*19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;;;/h2*1-6,19-24H;;;/p-8 |
InChI-Schlüssel |
GHYUOBJQDKGXLV-UHFFFAOYSA-F |
Kanonische SMILES |
C1=C2C(=CC(=C1O)O)C3=CC(=C(C=C3C4=CC(=C(C=C24)[O-])[O-])[O-])[O-].C1=C2C(=CC(=C1O)O)C3=CC(=C(C=C3C4=CC(=C(C=C24)[O-])[O-])[O-])[O-].[Cu].[Cu].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)

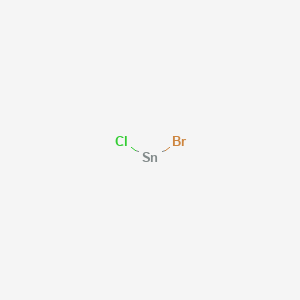
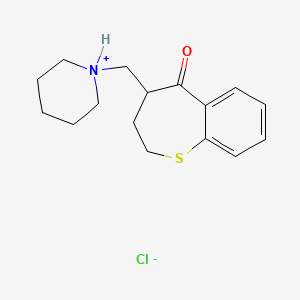
![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)
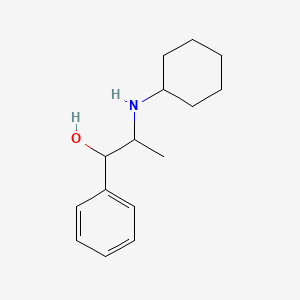
![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
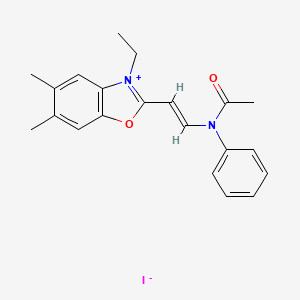
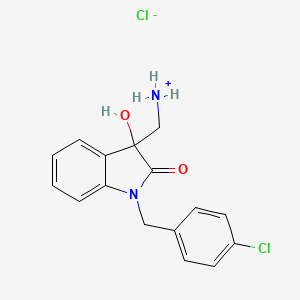
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
